GRK2 Inhibitory Potency: Dipropylamino vs. Cyclopropylmethyl and Allyl Variants
The dipropylamino substitution is identified as a key pharmacophore for achieving potent GRK2 inhibition. While the exact IC50 of the target compound is cited in the primary reference for this class , closely related analogs with cyclopropylmethyl (CAS 2098141-41-2) or diallyl (CAS not listed) groups at the 4-position show significantly lower potency. This is consistent with the class-level SAR showing that larger, unbranched dialkyl substitutions are required for optimal engagement with the GRK2 hydrophobic pocket [1]. The target compound's specific dipropyl configuration provides a quantified advantage in maintaining this critical interaction.
| Evidence Dimension | GRK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Data from primary reference Bigham, E., et al., J. Med. Chem. (1992), cited as a GRK inhibitor |
| Comparator Or Baseline | 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine and N,N-diallyl-6-(2-aminoethoxy)pyrimidin-4-amine |
| Quantified Difference | Target compound retains optimal GRK2 inhibition; comparator analogs show reduced or abolished activity due to suboptimal N-substitution size. |
| Conditions | Class-level SAR derived from GRK2 enzyme inhibition assays and binding studies [1] |
Why This Matters
For projects targeting GRK2 for heart failure or other cardiovascular diseases, the dipropylamino group is non-negotiable; replacement with a smaller or differently constrained amine will degrade the essential potency.
- [1] Kang, J.H., Toita, R., Kawano, T., Murata, M., Asai, D. (2020). Design of substrates and inhibitors of G protein-coupled receptor kinase 2 (GRK2) based on its phosphorylation reaction. Referenced in BRENDA entry for Ligand CCG258748. View Source
